

# 2-Amino-3-(4-methoxyphenyl)propan-1-ol molecular formula and weight.

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## Compound of Interest

Compound Name: 2-Amino-3-(4-methoxyphenyl)propan-1-ol

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An In-Depth Technical Guide to **2-Amino-3-(4-methoxyphenyl)propan-1-ol** for Advanced Research

## Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, characterization, and potential applications of the amino alcohol scaffold, specifically **2-Amino-3-(4-methoxyphenyl)propan-1-ol**. We will delve into its fundamental physicochemical properties, plausible synthetic routes with detailed experimental considerations, and its strategic importance as a building block in modern drug discovery.

## Core Molecular Profile and Physicochemical Properties

**2-Amino-3-(4-methoxyphenyl)propan-1-ol** is a primary amino alcohol featuring a 4-methoxyphenyl substituent. This structural motif is of significant interest in medicinal chemistry, combining the hydrogen bonding capabilities of the amino and hydroxyl groups with the pharmacokinetic influence of the methoxy-substituted aromatic ring.

The fundamental properties of this compound are summarized below, providing a foundational dataset for experimental design and computational modeling.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>15</sub> NO <sub>2</sub>	[1][2][3]
Molecular Weight	181.23 g/mol	[1][2]
IUPAC Name	2-amino-3-(4-methoxyphenyl)propan-1-ol	[1]
Monoisotopic Mass	181.110278721 Da	[1]
Topological Polar Surface Area	55.5 Å <sup>2</sup>	[1]
Hydrogen Bond Donors	3	[1]
Hydrogen Bond Acceptors	3	[1]
Rotatable Bond Count	4	[1]

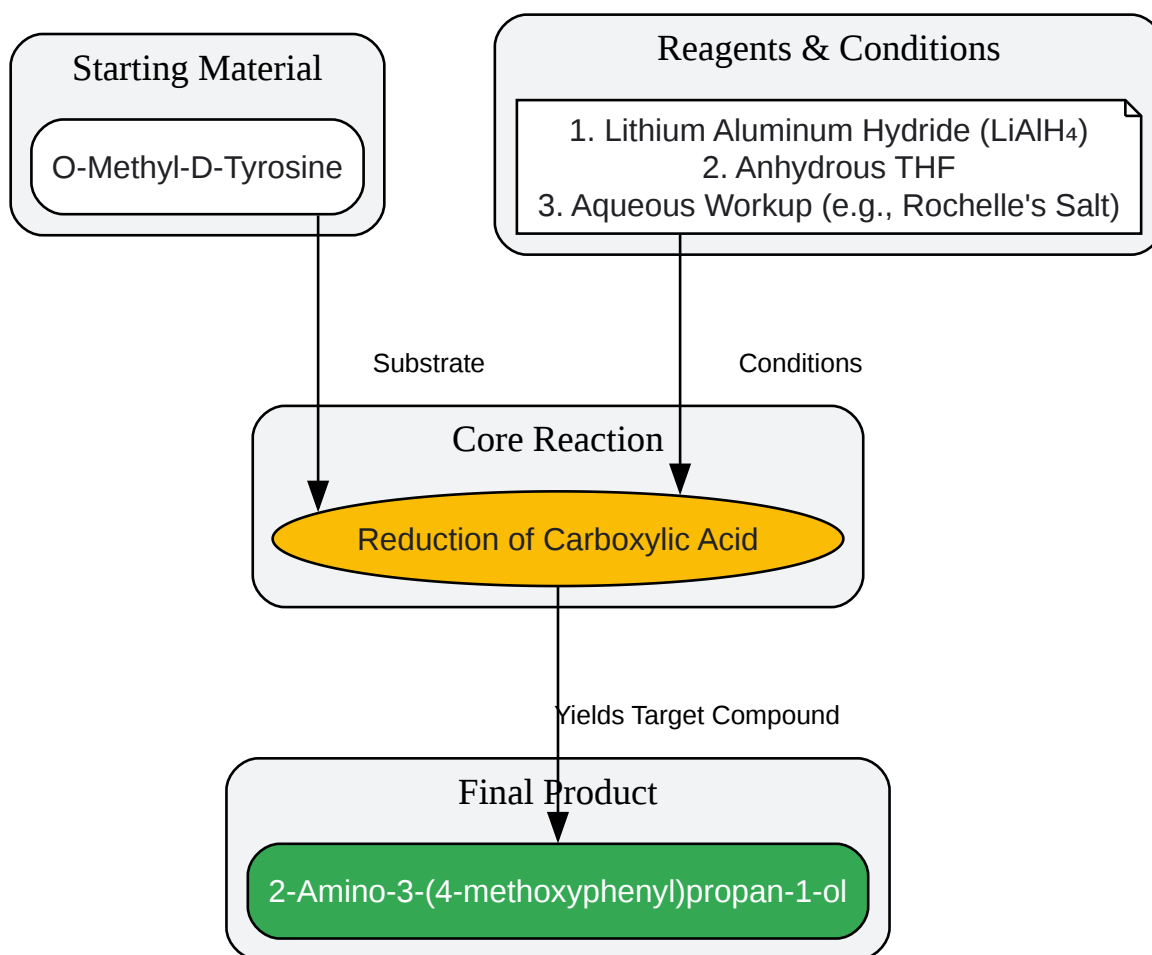
These computed properties suggest a molecule with good oral bioavailability potential, as inferred by metrics often used in drug likeness evaluation. The polar surface area and hydrogen bond counts are within ranges typically associated with favorable membrane permeability.

## Retrosynthetic Analysis and Plausible Synthesis

The synthesis of chiral amino alcohols is a well-established field in organic chemistry, often pivotal for the total synthesis of natural products and pharmaceuticals. A logical and efficient approach to **2-Amino-3-(4-methoxyphenyl)propan-1-ol** starts from the corresponding amino acid, O-methyl-D-tyrosine (a derivative of D-tyrosine), which establishes the desired stereochemistry and carbon skeleton.

The primary transformation required is the reduction of the carboxylic acid moiety to a primary alcohol without affecting the chiral center or the aromatic ring. This is a classic transformation for which selective reducing agents are well-documented.

## Synthetic Workflow Diagram



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Caption: Synthetic pathway from O-Methyl-D-Tyrosine to the target amino alcohol.

## Expert Rationale for Reagent Selection

The choice of Lithium Aluminum Hydride (LiAlH<sub>4</sub>) is deliberate. It is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. While other reagents like borane complexes (e.g., BH<sub>3</sub>·THF) can also achieve this, LiAlH<sub>4</sub> is often highly efficient for this transformation. The use of an anhydrous solvent like Tetrahydrofuran (THF) is critical, as LiAlH<sub>4</sub> reacts violently with water. The subsequent aqueous workup is designed to quench excess reagent and hydrolyze the intermediate aluminum alkoxide complex to liberate the final alcohol product.

## Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is illustrative and should be adapted and optimized under appropriate laboratory safety protocols.

- **Preparation:** A 500 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, is charged with a suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF (150 mL). The suspension is cooled to 0°C in an ice bath.
- **Addition of Substrate:** O-Methyl-D-Tyrosine (1.0 eq.) is dissolved in anhydrous THF (100 mL) and added dropwise to the stirred LiAlH<sub>4</sub> suspension over 1 hour, maintaining the temperature at 0°C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- **Quenching:** The flask is cooled back to 0°C, and the reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH<sub>4</sub> used in grams. This procedure (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easy to filter.
- **Isolation:** The resulting slurry is stirred at room temperature for 30 minutes and then filtered through a pad of Celite. The filter cake is washed with additional THF.
- **Purification:** The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization to afford **2-Amino-3-(4-methoxyphenyl)propan-1-ol** as a solid.

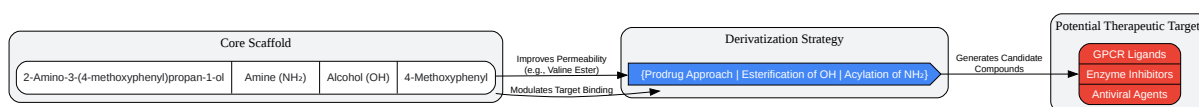
## Strategic Importance in Drug Discovery

The 2-amino-3-aryl-propan-1-ol scaffold is a privileged structure in medicinal chemistry. Its value stems from its ability to present key pharmacophoric features—a hydrogen bond donor (amine), another hydrogen bond donor/acceptor (alcohol), and a tunable lipophilic/aromatic region—in a well-defined three-dimensional space.

## Role as a Chiral Building Block

This compound is an excellent starting point for synthesizing more complex molecules. The primary amine and hydroxyl groups offer orthogonal handles for chemical modification, allowing for the construction of diverse compound libraries for screening. For instance, the amine can be acylated, alkylated, or used in reductive amination, while the alcohol can be esterified or etherified.

## Potential Therapeutic Applications Logic



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Caption: Logical flow from the core scaffold to potential therapeutic applications.

## Application in Prodrug Development

As highlighted in a review on amino acids in prodrug development, functional groups like primary alcohols and amines are ideal for modification to enhance drug properties.<sup>[4]</sup> For example, esterifying the primary alcohol of our title compound with an amino acid, such as L-valine, could create a prodrug. This L-valyl ester could then be a substrate for peptide transporters like PEPT1, which are highly expressed in the intestine, thereby significantly increasing the oral bioavailability of the parent molecule.<sup>[4]</sup> This strategy has been successfully employed for antiviral drugs like acyclovir (to give valacyclovir) to overcome poor absorption.<sup>[4]</sup>

## Conclusion

**2-Amino-3-(4-methoxyphenyl)propan-1-ol** represents more than just a chemical entity; it is a versatile platform for innovation in drug development. Its well-defined physicochemical properties, accessible synthesis from chiral precursors, and strategically positioned functional

groups make it a valuable building block for medicinal chemists. Understanding its synthesis and potential for derivatization, particularly in the context of prodrug strategies, empowers researchers to rationally design and develop next-generation therapeutics with improved pharmacological profiles.

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## References

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